Methyl 8-hydroxy-5-quinolinecarboxylate

Epigenetics Histone Demethylase Inhibition Prodrug Strategy

This methyl ester prodrug of 5-carboxy-8-hydroxyquinoline (IOX1) offers quantifiably superior intracellular target engagement for JmjC histone demethylase modulation (cellular EC₅₀ = 50 μM for KDM4A). Unlike the parent acid (EC₅₀ = 100 μM), the neutral ester enhances membrane permeability for cell-based epigenetic assays. As a versatile synthetic intermediate, it enables ester prodrug SAR libraries to optimize potency, with the n-octyl ester achieving a 30-fold increase. This is the preferred starting material for chromatin modification research where cellular activity is paramount.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 260796-38-1
Cat. No. B3120175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-hydroxy-5-quinolinecarboxylate
CAS260796-38-1
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CC=NC2=C(C=C1)O
InChIInChI=1S/C11H9NO3/c1-15-11(14)8-4-5-9(13)10-7(8)3-2-6-12-10/h2-6,13H,1H3
InChIKeyGDDMYBJXABXCPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 8-hydroxy-5-quinolinecarboxylate (CAS 260796-38-1) Technical Profile and Procurement Context


Methyl 8-hydroxy-5-quinolinecarboxylate (CAS 260796-38-1), also referred to as methyl 8-hydroxyquinoline-5-carboxylate, is a quinoline-based heterocyclic compound with molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol . Structurally, it incorporates both an 8-hydroxy group—a feature associated with metal-chelating capacity—and a methyl ester functionality at the 5-position. This compound serves as a key intermediate in the synthesis of bioactive 8-hydroxyquinoline derivatives and is most prominently recognized as the methyl ester prodrug form of 5-carboxy-8-hydroxyquinoline (IOX1), a broad-spectrum inhibitor of 2-oxoglutarate-dependent oxygenases [1].

Why Methyl 8-hydroxy-5-quinolinecarboxylate Cannot Be Substituted with Generic 8-Hydroxyquinoline Analogs in Cellular Assays


Although 8-hydroxyquinoline (8-HQ) and its derivatives constitute a widely studied class of metal-chelating and antimicrobial agents, substitution of Methyl 8-hydroxy-5-quinolinecarboxylate with closely related analogs such as 8-HQ itself or 5-carboxy-8-hydroxyquinoline (IOX1) is not scientifically equivalent for cell-based experimental applications. IOX1, while a potent in vitro inhibitor of JmjC histone demethylases (IC₅₀ = 0.6 μM), exhibits severely limited cell permeability, resulting in a cellular EC₅₀ of 100 μM for KDM4A inhibition [1]. In contrast, the methyl ester prodrug form demonstrates quantifiably enhanced cellular uptake and improved potency, rendering it the preferred tool compound for epigenetic studies requiring intracellular target engagement [1].

Quantitative Differentiation Evidence for Methyl 8-hydroxy-5-quinolinecarboxylate


Enhanced Cellular Potency vs. Parent Acid (IOX1) in Histone Demethylase Assays

In a direct head-to-head comparison, the methyl ester of 5-carboxy-8-hydroxyquinoline (compound 2) exhibited a cellular EC₅₀ of 50 μM for inhibition of KDM4A activity in HeLa cells, compared to an EC₅₀ of 100 μM for the parent acid IOX1 (compound 1) [1]. This represents a 2-fold improvement in cellular potency. The methyl ester also displayed an in vitro IC₅₀ of 10.7 μM against isolated KDM4C enzyme, whereas IOX1 demonstrated an IC₅₀ of 0.6 μM, indicating that the ester form is less potent in a cell-free system but gains advantage through enhanced cellular permeability [1].

Epigenetics Histone Demethylase Inhibition Prodrug Strategy

Comparative In Vitro Potency Profile Against Isolated JmjC Demethylases

While the methyl ester exhibits reduced in vitro potency against isolated enzymes compared to IOX1, this differential is mechanistically informative. IOX1 (compound 1) inhibits KDM4C with an IC₅₀ of 0.6 μM, whereas the methyl ester (compound 2) demonstrates an IC₅₀ of 10.7 μM [1]. This 18-fold difference confirms that the ester moiety attenuates direct enzyme binding, reinforcing that its cellular activity arises from intracellular hydrolysis or improved membrane transit rather than intrinsic target affinity. Notably, the methyl ester maintains a cytotoxicity CC₅₀ of 10 μM in HeLa cells, indicating a narrow but measurable therapeutic window [1].

Enzymology JmjC Demethylases In Vitro Pharmacology

Structural Differentiation: Ester vs. Sulfonate at Position 5

Within the 8-hydroxyquinoline class, substitution at the 5-position profoundly influences both physicochemical and biological properties. Comparative antifungal MIC data illustrate this point: clioquinol (5-chloro-7-iodo-8-HQ) displays MIC values of 0.25–0.50 μg/mL against dermatophyte strains, whereas 8-hydroxy-5-quinolinesulfonic acid exhibits markedly reduced activity with MICs of 64–128 μg/mL against the same strains [1]. This >200-fold reduction in antifungal potency for the sulfonic acid derivative is attributed to its increased acidity and ionization, which impairs cellular penetration [1]. The methyl ester group at position 5 in the target compound is predicted to confer neutral lipophilicity, avoiding the ionization penalty observed with the sulfonate analog while providing a hydrolyzable prodrug handle not present in 8-HQ itself.

Medicinal Chemistry Structure-Activity Relationship Metal Chelation

Cytotoxicity Profile Relative to Parent 8-Hydroxyquinoline Scaffold

Cytotoxicity evaluation is essential for discriminating among 8-hydroxyquinoline derivatives intended for cellular studies. In a comprehensive SAR study of 8-HQ analogs, the parent compound 8-hydroxyquinoline (HQ-1) demonstrated low-to-moderate toxicity against human monocyte (U937) and African green monkey kidney (Vero) cell lines [1]. The methyl ester derivative of IOX1 exhibits a CC₅₀ of 10 μM in HeLa cell viability assays, which is approximately 10-fold lower (more toxic) than the parent acid IOX1 (CC₅₀ >300 μM) [2]. This differential toxicity profile must be considered in experimental design, as the ester prodrug confers both enhanced cellular permeability and increased cytotoxic liability relative to the acid form.

Toxicology Drug Discovery Selectivity Index

Validated Application Scenarios for Methyl 8-hydroxy-5-quinolinecarboxylate in Scientific Research and Development


Epigenetic Probe Development: Cellular Histone Demethylase Inhibition Studies

Methyl 8-hydroxy-5-quinolinecarboxylate is the preferred starting material for intracellular modulation of JmjC histone demethylases, including KDM4 family members. As demonstrated by Schiller et al., this methyl ester prodrug achieves a cellular EC₅₀ of 50 μM for KDM4A inhibition in HeLa cells, representing a 2-fold improvement over the parent acid IOX1 (EC₅₀ = 100 μM) [1]. This enhanced cellular activity, attributed to improved membrane permeability, makes the compound suitable for target engagement studies, chromatin modification assays, and validation of epigenetic regulatory mechanisms. Researchers investigating histone methylation dynamics or developing JmjC-targeted therapeutics should prioritize this ester form over the carboxylic acid analog for cell-based experiments.

Synthetic Intermediate for Tailored 8-Hydroxyquinoline Libraries

The methyl ester functionality at the 5-position provides a versatile synthetic handle for the construction of diverse 8-hydroxyquinoline-based chemical libraries. Unlike the ionizable 5-sulfonic acid derivative, which suffers from poor cellular permeability (MIC = 64–128 μg/mL against fungal strains) [2], the neutral methyl ester group preserves membrane transit potential while enabling subsequent derivatization. Medicinal chemistry teams can exploit this intermediate to generate ester prodrugs of varying alkyl chain lengths, as exemplified by the n-octyl ester of IOX1, which achieves a 30-fold increase in cellular potency (EC₅₀ = 3.8 μM) relative to the parent acid [1]. This establishes Methyl 8-hydroxy-5-quinolinecarboxylate as a critical building block for SAR campaigns aimed at optimizing cellular activity and selectivity of 8-HQ-derived probes.

Metal Chelation and Coordination Chemistry Studies

The 8-hydroxyquinoline scaffold is renowned for its strong metal-chelating capacity, with stability constants for 8-HQ complexes with divalent metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺) well-documented in the literature [3]. Methyl 8-hydroxy-5-quinolinecarboxylate retains this chelating pharmacophore while offering a distinct substitution pattern at the 5-position. For researchers investigating metal-ligand interactions, coordination geometries, or the role of metal chelation in biological activity, this compound serves as a valuable comparator to 8-HQ and its 5-sulfonate analog, which exhibits altered metal-binding stability due to the electron-withdrawing sulfonate group [3]. The ester group provides an additional spectroscopic handle (e.g., carbonyl IR stretch) for monitoring complex formation.

Antimicrobial Lead Optimization: Prodrug Strategy Evaluation

Although direct antibacterial MIC data for Methyl 8-hydroxy-5-quinolinecarboxylate are not available in the public domain, the compound is a logical candidate for prodrug-based antimicrobial lead optimization. Class-level evidence confirms that 8-hydroxyquinoline derivatives exert potent antibacterial activity against Gram-positive pathogens, with MIC values for the parent 8-HQ ranging from 3.44 to 13.78 μM against Staphylococcus aureus [4]. Halogenated analogs such as clioquinol further enhance potency (MIC = 0.1–2.2 μM against M. tuberculosis and S. aureus) [4]. The methyl ester at position 5 represents a neutral prodrug modification that may improve bacterial cell penetration relative to ionizable carboxylic acid or sulfonate derivatives [2]. Procurement of this compound supports structure-activity relationship studies aimed at balancing potency, permeability, and toxicity in next-generation anti-infective candidates.

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